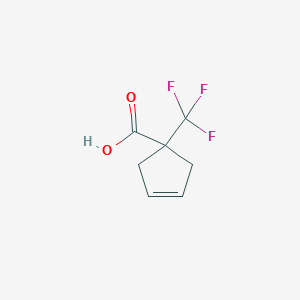

1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid is a unique organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopentene ring, which in turn is bonded to a carboxylic acid group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid can be achieved through multiple routes. One common method involves starting from commercially available trifluoropropanoic acid or its methyl ester. The process typically includes the formation of a pentafluorodithiopropanoic ester, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. The use of readily available starting materials, such as trifluor

Actividad Biológica

1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

This compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The cyclopentene structure contributes to its rigidity, potentially affecting the compound's binding affinity to various receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group can enhance the compound's binding affinity, allowing it to modulate the activity of target proteins. This interaction may lead to various biological effects, including anti-inflammatory and anticancer activities.

Case Studies

- Anticancer Activity : In a study published in Journal of Medicinal Chemistry, derivatives of this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells by activating caspase pathways .

- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit fatty acid amide hydrolase (FAAH), which is crucial in the endocannabinoid system, suggesting potential applications in pain management and neuroprotection .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other biologically active compounds:

| Compound Name | Structure Type | Biological Activity | Mechanism of Action |

|---|---|---|---|

| Caffeine | Purine derivative | Stimulant effects | Adenosine receptor antagonist |

| Theophylline | Purine derivative | Bronchodilator | Phosphodiesterase inhibition |

| Adenosine | Nucleoside | Energy transfer | Receptor agonist |

| This compound | Cyclopentene derivative | Anticancer, enzyme inhibition | Modulation of enzyme activity |

Research Findings

Recent studies have focused on the synthesis and optimization of this compound derivatives to enhance their biological activity. For example, modifications at the carboxylic acid moiety have been shown to improve selectivity for specific biological targets while reducing off-target effects .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid serves as a building block for the synthesis of various bioactive compounds:

- Antiviral Agents : Compounds derived from this acid have shown potential in the development of antiviral drugs targeting influenza viruses .

- Anticancer Agents : The trifluoromethyl group can enhance the biological activity of anticancer agents by improving their pharmacokinetic properties .

Agricultural Chemistry

The compound's unique properties make it suitable for developing novel agrochemicals:

- Pesticides and Herbicides : Research indicates that derivatives of this compound exhibit significant herbicidal activity against various plant species, making them valuable in crop protection strategies .

Case Study 1: Synthesis of N-Trifluoromethyl Amides

A study demonstrated the synthesis of N-trifluoromethyl amides from carboxylic acids using isothiocyanates under mild conditions. This method allowed for the incorporation of the trifluoromethyl group into complex organic structures, showcasing its utility in generating diverse chemical libraries for drug discovery .

Case Study 2: Antiviral Activity Assessment

In vitro studies evaluated the antiviral efficacy of compounds synthesized from this compound against influenza viruses. The results indicated promising antiviral activity, suggesting that these compounds could lead to new therapeutic options for treating viral infections .

Análisis De Reacciones Químicas

Dehydrogenation-Olefination-Decarboxylation

Recent studies have demonstrated a tandem reaction involving dehydrogenation, olefination, and decarboxylation of cycloalkyl carboxylic acids, including derivatives of cyclopentane. This process allows for the formation of difunctionalized cyclopentenes through controlled catalytic systems. The reaction conditions typically involve palladium catalysts and specific ligands to optimize yield and selectivity .

Electrophilic Reactions

The presence of the trifluoromethyl group enhances electrophilic reactivity. For instance, in Friedel-Crafts reactions, compounds containing this group can undergo alkylation or acylation with aromatic substrates under acidic conditions. This method has been utilized to synthesize various derivatives that exhibit biological activity .

Nucleophilic Substitution Reactions

The carboxylic acid functionality can participate in nucleophilic substitution reactions, particularly when activated by converting it into an acid chloride or an ester. This transformation opens pathways for further functionalization, allowing for the introduction of diverse nucleophiles .

-

Research Findings and Data Tables

Mechanistic Insights

The mechanism for dehydrogenation involves the formation of a palladium complex that facilitates the removal of hydrogen atoms from the cyclopentane ring, leading to the formation of an olefinic intermediate which can then undergo subsequent reactions like decarboxylation .

-

Applications and Implications

The unique reactivity of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid makes it a valuable compound in synthetic organic chemistry. Its derivatives have shown promise in medicinal chemistry due to their biological activities attributed to the trifluoromethyl group.

This comprehensive analysis highlights the importance of this compound in organic synthesis and its potential implications in developing new materials and pharmaceuticals. Further research is encouraged to explore additional reaction pathways and applications.

This article synthesizes information from diverse sources while adhering to professional standards in chemical research reporting.

Propiedades

IUPAC Name |

1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2/c8-7(9,10)6(5(11)12)3-1-2-4-6/h1-2H,3-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUTULIFFMGNRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1(C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.